molecular formula C15H11N3O3S B2419854 N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 92498-73-2

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No. B2419854
CAS RN: 92498-73-2
M. Wt: 313.33
InChI Key: HDFQSRLNIKIKKG-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide, also known as NBPT, is a chemical compound that has been extensively studied for its role as a nitrification inhibitor in agriculture. It is a white crystalline powder that is soluble in water and organic solvents. NBPT has been shown to be effective in reducing the loss of nitrogen from soil, which can lead to improved crop yields and reduced environmental pollution.

Scientific Research Applications

  • Enzyme Assay Applications : The compound is used as a synthetic substrate for assaying penicillin acylase activity in organic media, specifically in reversed micellar systems. This application is important in biotechnological processes involving enzyme-catalyzed reactions (Alves, Fonseca, Ramalho, & Cabral, 1995).

  • Antiparasitic Properties : Derivatives of this compound have shown potential as antiparasitic agents, particularly against Leishmania infantum and Trichomonas vaginalis. The antiprotozoal properties depend greatly on the chemical structure, highlighting the importance of molecular modifications in drug discovery (Delmas et al., 2002).

  • Antioxidant and Anti-inflammatory Activities : Certain derivatives exhibit significant antioxidant and anti-inflammatory activities. This highlights its potential in the development of therapeutic agents for conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

  • Antitumor and Anticancer Research : Various derivatives have been synthesized and evaluated for their antitumor activities against different human cancer cell lines, indicating the compound's potential in cancer therapy (Racané et al., 2006).

  • Antimicrobial Activity : Some benzothiazole derivatives, including those with the N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide structure, have been shown to possess antimicrobial properties. This suggests their use in developing new antimicrobial agents (Pawar, Kale, Zori, & Dorugade, 2021).

  • Metabolic Stability in Drug Development : The compound and its derivatives are explored for improving metabolic stability in drug development, particularly as inhibitors of specific biological targets like PI3K/mTOR (Stec et al., 2011).

  • Synthesis of Schiff Bases : It serves as a precursor in the synthesis of Schiff bases, which have diverse applications in biological and pharmaceutical research (Shrivastava & Shrivastava, 2018).

  • Development of Anticonvulsant Agents : Its derivatives have been studied for potential anticonvulsant activity, indicating its use in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(8-10-4-2-1-3-5-10)17-15-16-12-7-6-11(18(20)21)9-13(12)22-15/h1-7,9H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFQSRLNIKIKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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